molecular formula C8H8N2O B1141595 3-Aminoindolin-2-one CAS No. 117069-75-7

3-Aminoindolin-2-one

Cat. No.: B1141595
CAS No.: 117069-75-7
M. Wt: 148.16
InChI Key:
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Description

3-Aminoindolin-2-one is a heterocyclic compound that belongs to the indolinone family It is characterized by an indole ring system with an amino group at the 3-position and a carbonyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoindolin-2-one typically involves the reduction of 3-(hydroxyimino)indolin-2-one, which is prepared by the reaction of isatin with hydroxylamine hydrochloride. The reduction is commonly carried out using palladium on carbon (Pd/C) as a catalyst under hydrogenation conditions. This method yields this compound with a high yield of approximately 82.8% .

Industrial Production Methods

For industrial-scale production, the same synthetic route is often employed due to its efficiency and cost-effectiveness. The use of palladium-catalyzed hydrogenation ensures high yield and purity, making it suitable for large-scale synthesis. The process is also environmentally friendly, generating minimal waste.

Chemical Reactions Analysis

Types of Reactions

3-Aminoindolin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-nitroindolin-2-one.

    Reduction: It can be reduced to form 3-hydroxyindolin-2-one.

    Substitution: It can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: 3-Nitroindolin-2-one

    Reduction: 3-Hydroxyindolin-2-one

    Substitution: Various substituted indolin-2-one derivatives

Scientific Research Applications

3-Aminoindolin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxyindolin-2-one
  • 3-Nitroindolin-2-one
  • 3-Substituted-indolin-2-one derivatives

Uniqueness

3-Aminoindolin-2-one is unique due to its amino group at the 3-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology.

Properties

IUPAC Name

3-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOURBIFKJIEMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117069-75-7
Record name 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride
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Q & A

Q1: What are the potential applications of 3-Aminoindolin-2-one derivatives in organic synthesis?

A1: 3-Aminoindolin-2-ones serve as valuable building blocks in organic synthesis. For instance, they readily participate in cascade reactions with enones or enals, leading to the formation of 3′,4′-dihydrospiro[pyrrol-3,2′-oxindoles]. [, ] This reaction proceeds through a Michael addition followed by cyclization, offering an efficient route to these spirocyclic compounds.

Q2: How can the structure of this compound be modified for potential biological activity?

A2: Research demonstrates that the 3-position of this compound can be functionalized with various groups like benzyloxyaminyl. [] This modification is achievable through reactions involving specifically designed O-benzyloxime ether substituted amidocyclohexadienes. This suggests that structural changes at the 3-position can influence the reactivity and potentially lead to derivatives with interesting biological properties.

Q3: What analytical techniques are employed to study reactions involving this compound?

A3: Researchers utilize a combination of techniques to study reactions involving this compound and its derivatives. Electron Paramagnetic Resonance (EPR) spectroscopy is used to observe reaction intermediates, providing insight into the reaction mechanism. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is employed to analyze the final products and identify their structures. [] These techniques provide complementary information about the reaction progress and product formation.

Q4: What are the challenges associated with synthesizing this compound derivatives containing specific functional groups?

A4: Synthesizing this compound derivatives with specific functional groups, such as O-trityloxime ethers, presents challenges. [] While the initial cyclization to form the desired alkoxylaminyl radical can occur, it is often followed by rapid beta-scission. This leads to the release of stable radicals like trityl and formation of byproducts like 3-nitrosoindolin-2-one derivatives. Therefore, controlling the reactivity and stability of intermediates is crucial for successful synthesis.

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